molecular formula C10H10N4O2S B13098770 Ethyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate

Ethyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate

Cat. No.: B13098770
M. Wt: 250.28 g/mol
InChI Key: VLIUOWLRRAWILE-UHFFFAOYSA-N
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Description

Ethyl6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the reaction of 2-aminothiazole with pyrazine-2-carboxylic acid ethyl ester under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is unique due to its dual heterocyclic structure, which combines the properties of both thiazole and pyrazine rings. This structural feature enhances its potential biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

ethyl 6-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate

InChI

InChI=1S/C10H10N4O2S/c1-2-16-9(15)7-4-12-3-6(14-7)8-5-13-10(11)17-8/h3-5H,2H2,1H3,(H2,11,13)

InChI Key

VLIUOWLRRAWILE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1)C2=CN=C(S2)N

Origin of Product

United States

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